molecular formula C19H22N4O5S B11469184 methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11469184
M. Wt: 418.5 g/mol
InChI Key: AEEQVGPLSBBXMW-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine core with various functional groups, including methoxyphenyl, imidazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe sulfanyl group is then introduced via thiolation reactions using appropriate thiolating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,4-dimethoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and sulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H22N4O5S/c1-23-8-7-20-19(23)29-10-12-15(17(24)28-4)16(22-18(25)21-12)11-5-6-13(26-2)14(9-11)27-3/h5-9,16H,10H2,1-4H3,(H2,21,22,25)

InChI Key

AEEQVGPLSBBXMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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